![molecular formula C14H13ClN2 B3260829 6-Chloro-2-(hex-1-yn-1-yl)quinoxaline CAS No. 335159-60-9](/img/structure/B3260829.png)
6-Chloro-2-(hex-1-yn-1-yl)quinoxaline
Overview
Description
6-Chloro-2-(hex-1-yn-1-yl)quinoxaline is a chemical compound with the molecular formula C14H13ClN2 . It has a molecular weight of 244.72 .
Synthesis Analysis
The synthesis of quinoxalines, including 6-Chloro-2-(hex-1-yn-1-yl)quinoxaline, has been a subject of research due to their importance in various fields . Quinoxalines are known as benzo[a]pyrazines and are an important class of nitrogen-containing heterocyclic compounds . They are prevalent in natural products, biologically active synthetic drug candidates, and optoelectronic materials .Molecular Structure Analysis
The molecular structure of 6-Chloro-2-(hex-1-yn-1-yl)quinoxaline consists of a quinoxaline core with a chlorine atom at the 6th position and a hex-1-yn-1-yl group at the 2nd position .Chemical Reactions Analysis
Quinoxalines, including 6-Chloro-2-(hex-1-yn-1-yl)quinoxaline, offer opportunities as reagents for the synthesis of biologically important condensed derivatives . They can undergo new acid-catalyzed rearrangements of quinoxalinones giving benzimidazoles when exposed to nucleophilic reactants, leading to biheterocyclic systems .Scientific Research Applications
Synthesis and Structural Studies
Synthesis of Novel Compounds : 6-Chloro-2-(hex-1-yn-1-yl)quinoxaline has been used in the synthesis of various complex organic compounds. For instance, it has been utilized in the synthesis of pyridazino[3,4‐b]quinoxalines and pyrazolo[3,4‐b]quinoxaline through 1,3-dipolar cycloaddition reactions (Kim et al., 1990). Additionally, reactions involving 6-chloro-2-(1-methylhydrazino)quinoxaline 4-oxide have led to the formation of various quinoxaline derivatives (Kurasawa et al., 1992).
Conversion into Other Complex Molecules : This compound has also been involved in reactions resulting in the conversion into pyrrolo[1,5-a]quinoxalines, triazolo[4,3-a]quinoxalines, and tetrazolo[1,5-a]quinoxalines, demonstrating its versatility in chemical synthesis (Kim et al., 2000).
Structural Analysis and NMR Studies : The compound and its derivatives have been subjects of structural analysis and nuclear magnetic resonance (NMR) studies. These studies are vital in understanding the chemical behavior and properties of these molecules (Sallam et al., 2000).
properties
IUPAC Name |
6-chloro-2-hex-1-ynylquinoxaline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2/c1-2-3-4-5-6-12-10-16-14-9-11(15)7-8-13(14)17-12/h7-10H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFXUQLBBDDJGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CC1=CN=C2C=C(C=CC2=N1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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